4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGDCZENHADEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxybenzaldehyde, which undergoes a condensation reaction with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 4-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the hydrolysis of the ester group and subsequent coupling with benzene-1,3-diol under acidic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and dyes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequent formation of melanin . This inhibition is crucial in reducing hyperpigmentation and is of interest in cosmetic and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole core but with a carboxylic acid group instead of benzene-1,3-diol.
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazole ring.
4-((2-methoxyphenyl)diazenyl)benzene-1,3-diol: Similar benzene-1,3-diol moiety but with a diazenyl group instead of a pyrazole ring.
Uniqueness
The uniqueness of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol lies in its combination of a pyrazole ring with a benzene-1,3-diol moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a methoxyphenyl group and a diol functional group, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. The pyrazole derivatives have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- Pyrazole compounds often interact with cellular signaling pathways that regulate cell proliferation and survival.
- They may inhibit key enzymes involved in cancer metabolism or DNA synthesis, leading to reduced tumor growth.
- Case Study :
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes, including kinases and phosphatases, which are crucial in many signaling pathways.
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Enzyme Targets :
- Specific studies have shown that pyrazole derivatives can selectively inhibit protein kinases involved in tumorigenesis.
- This inhibition can lead to decreased phosphorylation of target proteins, thereby affecting downstream signaling pathways critical for cancer progression.
- Research Findings :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol?
- The compound can be synthesized via multi-step protocols starting from substituted phenyl precursors. Key steps include:
- Condensation : Reacting 2-methoxyphenylhydrazine with β-keto esters or diketones to form the pyrazole core .
- Cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to close the pyrazole ring under controlled temperature (80–120°C) .
- Functionalization : Introducing the dihydroxybenzene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by deprotection of hydroxyl groups .
Q. How can the crystal structure of this compound be resolved, and what challenges arise?
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard . Challenges include:
- Disorder in substituents : The 2-methoxyphenyl group may exhibit rotational disorder, requiring higher-resolution data (≤ 0.8 Å) .
- Hydrogen bonding : The dihydroxybenzene moiety forms intramolecular hydrogen bonds with the pyrazole nitrogen, complicating electron density mapping .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., ATR or cytochrome P450 isoforms) using fluorogenic substrates .
- Cellular viability assays : Screen in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT or resazurin-based methods .
Advanced Research Questions
Q. How can contradictory inhibition data (e.g., activation at high concentrations) be addressed in pharmacological studies?
- Mechanistic analysis : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Solubility controls : Verify compound solubility in DMSO/vehicle at tested concentrations (e.g., 40–80 µM) using dynamic light scattering (DLS) .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
Q. What computational strategies optimize the compound’s binding affinity for target enzymes?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Electrostatic potential mapping : Apply Multiwfn to analyze charge distribution and identify regions for hydrophobic/hydrogen-bonding modifications .
- Fragment merging : Integrate fragments from crystallographic screens (e.g., 4-chlorophenyl or trifluoromethyl groups) to enhance binding .
Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) impact structure-activity relationships (SAR)?
- Comparative SAR studies : Synthesize analogs (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) and test in parallel assays .
- Electronic effects : Calculate Hammett constants (σ) to correlate electron-withdrawing/donating groups with activity trends .
- Steric maps : Use PyMOL to visualize steric clashes in docking poses and guide substituent placement .
Q. What experimental designs mitigate batch-to-batch variability in bioactivity data?
- Strict synthetic protocols : Standardize reaction times, temperatures, and purification (e.g., column chromatography with fixed Rf cutoffs) .
- QC validation : Implement LC-MS for batch consistency and orthogonal assays (e.g., SPR vs. fluorescence) to cross-validate activity .
Methodological Notes
- Structural analysis : Prioritize high-resolution crystallography (≤ 1.0 Å) to resolve flexible substituents .
- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and outlier detection .
- Ethical sourcing : Avoid commercial databases flagged as unreliable (e.g., benchchem) and rely on peer-reviewed syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
